molecular formula C11H10FN3O2 B4895940 [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

Cat. No.: B4895940
M. Wt: 235.21 g/mol
InChI Key: MJZNIEZNDUCUFE-UHFFFAOYSA-N
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Description

[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

2-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-9(6-11(16)17)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZNIEZNDUCUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. In this case, 2-fluorophenyl azide and 5-methyl-1H-1,2,3-triazole are used as starting materials.

    Introduction of the Acetic Acid Moiety: The triazole derivative is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring or the phenyl group.

    Reduction: Reduction reactions may target the triazole ring or the acetic acid moiety.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Products may include oxidized triazole derivatives or phenyl ring oxidation products.

    Reduction: Reduced triazole derivatives or acetic acid moiety reduction products.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be explored for such applications.

    Drug Development: Potential use as a scaffold for developing new pharmaceuticals targeting various diseases.

Industry:

    Agriculture: Possible use as a fungicide or herbicide due to its triazole structure.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the acetic acid moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

  • [1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]acetic acid
  • [1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
  • [1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in [1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
  • Reactivity: Fluorine’s electronegativity can affect the compound’s reactivity in substitution and oxidation reactions.
  • Biological Activity: The fluorine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a drug or agrochemical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid
Reactant of Route 2
[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid

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